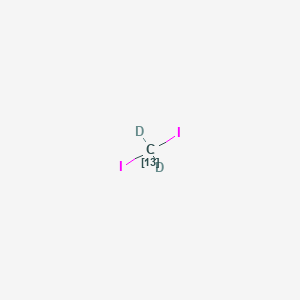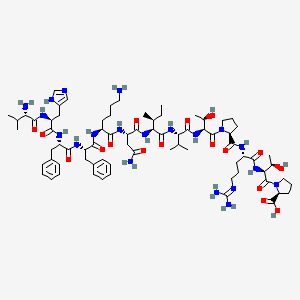
Diiodomethane-13C,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diiodomethane-13C,d2 is a heavy isotope-labeled compound used in scientific research. It is a highly stable compound that is primarily used as an NMR reference standard. The compound is synthesized using a specific method that ensures its purity and stability.
Wirkmechanismus
Diiodomethane-13C,d2 does not have a specific mechanism of action as it is primarily used as a reference standard. However, the compound's heavy isotope-labeled nature makes it useful in determining the molecular structures of other compounds and in the study of chemical reactions.
Biochemical and Physiological Effects:
Diiodomethane-13C,d2 does not have any known biochemical or physiological effects as it is not used for medicinal purposes.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of diiodomethane-13C,d2 is its stability and purity, which makes it an ideal reference standard for NMR experiments. Additionally, the compound's heavy isotope-labeled nature makes it useful in the study of chemical reactions and molecular structures. However, the compound's high cost and limited availability can be a limitation for some lab experiments.
Zukünftige Richtungen
There are several future directions for the use of diiodomethane-13C,d2 in scientific research. One direction is the development of new synthetic methods that are more cost-effective and efficient. Another direction is the use of diiodomethane-13C,d2 in the study of protein-ligand interactions and in the analysis of metabolic pathways. Additionally, the compound's heavy isotope-labeled nature makes it useful in the study of chemical reactions and in the determination of molecular structures. Future research can explore these areas further to advance scientific knowledge and understanding.
Conclusion:
Diiodomethane-13C,d2 is a highly stable compound primarily used as an NMR reference standard. Its heavy isotope-labeled nature makes it useful in the study of chemical reactions and in the determination of molecular structures. The compound's stability and purity make it an ideal reference standard for NMR experiments. Future research can explore new synthetic methods and further applications of diiodomethane-13C,d2 in scientific research.
Synthesemethoden
The synthesis of diiodomethane-13C,d2 involves the reaction of iodoform with silver 13C,d2 oxide. The reaction is carried out in anhydrous acetone under reflux conditions. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The resulting residue is then recrystallized from ethanol to obtain pure diiodomethane-13C,d2.
Wissenschaftliche Forschungsanwendungen
Diiodomethane-13C,d2 is primarily used as an NMR reference standard. It is used to calibrate NMR machines and to determine the chemical shift values of other compounds. The compound is also used in the study of chemical reactions and in the determination of molecular structures. Additionally, diiodomethane-13C,d2 is used in the study of protein-ligand interactions and in the analysis of metabolic pathways.
Eigenschaften
IUPAC Name |
dideuterio(diiodo)(113C)methane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2I2/c2-1-3/h1H2/i1+1D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYRREKKOMAT-WGVGGRBOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])(I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2I2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.8405 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodomethane-13C,d2 | |
CAS RN |
1217038-24-8 |
Source


|
| Record name | 1217038-24-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)






![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)


![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)